Cas no 2228443-58-9 (2-(1-ethyl-1H-imidazol-2-yl)propan-2-yl(methyl)amine)

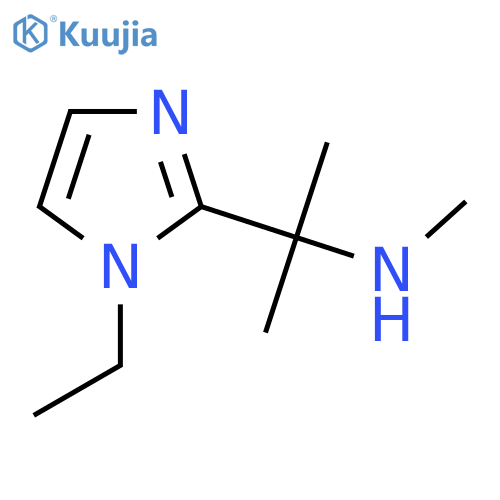

2228443-58-9 structure

商品名:2-(1-ethyl-1H-imidazol-2-yl)propan-2-yl(methyl)amine

2-(1-ethyl-1H-imidazol-2-yl)propan-2-yl(methyl)amine 化学的及び物理的性質

名前と識別子

-

- [2-(1-ethyl-1H-imidazol-2-yl)propan-2-yl](methyl)amine

- 2228443-58-9

- EN300-1777172

- 2-(1-ethyl-1H-imidazol-2-yl)propan-2-yl(methyl)amine

-

- インチ: 1S/C9H17N3/c1-5-12-7-6-11-8(12)9(2,3)10-4/h6-7,10H,5H2,1-4H3

- InChIKey: YUWXGWFKVNMZSO-UHFFFAOYSA-N

- ほほえんだ: N1(C=CN=C1C(C)(C)NC)CC

計算された属性

- せいみつぶんしりょう: 167.142247555g/mol

- どういたいしつりょう: 167.142247555g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 145

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.3

- トポロジー分子極性表面積: 29.8Ų

2-(1-ethyl-1H-imidazol-2-yl)propan-2-yl(methyl)amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1777172-0.05g |

[2-(1-ethyl-1H-imidazol-2-yl)propan-2-yl](methyl)amine |

2228443-58-9 | 0.05g |

$1104.0 | 2023-09-20 | ||

| Enamine | EN300-1777172-0.25g |

[2-(1-ethyl-1H-imidazol-2-yl)propan-2-yl](methyl)amine |

2228443-58-9 | 0.25g |

$1209.0 | 2023-09-20 | ||

| Enamine | EN300-1777172-2.5g |

[2-(1-ethyl-1H-imidazol-2-yl)propan-2-yl](methyl)amine |

2228443-58-9 | 2.5g |

$2576.0 | 2023-09-20 | ||

| Enamine | EN300-1777172-5.0g |

[2-(1-ethyl-1H-imidazol-2-yl)propan-2-yl](methyl)amine |

2228443-58-9 | 5g |

$3812.0 | 2023-06-02 | ||

| Enamine | EN300-1777172-0.1g |

[2-(1-ethyl-1H-imidazol-2-yl)propan-2-yl](methyl)amine |

2228443-58-9 | 0.1g |

$1157.0 | 2023-09-20 | ||

| Enamine | EN300-1777172-1g |

[2-(1-ethyl-1H-imidazol-2-yl)propan-2-yl](methyl)amine |

2228443-58-9 | 1g |

$1315.0 | 2023-09-20 | ||

| Enamine | EN300-1777172-1.0g |

[2-(1-ethyl-1H-imidazol-2-yl)propan-2-yl](methyl)amine |

2228443-58-9 | 1g |

$1315.0 | 2023-06-02 | ||

| Enamine | EN300-1777172-10g |

[2-(1-ethyl-1H-imidazol-2-yl)propan-2-yl](methyl)amine |

2228443-58-9 | 10g |

$5652.0 | 2023-09-20 | ||

| Enamine | EN300-1777172-5g |

[2-(1-ethyl-1H-imidazol-2-yl)propan-2-yl](methyl)amine |

2228443-58-9 | 5g |

$3812.0 | 2023-09-20 | ||

| Enamine | EN300-1777172-0.5g |

[2-(1-ethyl-1H-imidazol-2-yl)propan-2-yl](methyl)amine |

2228443-58-9 | 0.5g |

$1262.0 | 2023-09-20 |

2-(1-ethyl-1H-imidazol-2-yl)propan-2-yl(methyl)amine 関連文献

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485

-

4. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

2228443-58-9 (2-(1-ethyl-1H-imidazol-2-yl)propan-2-yl(methyl)amine) 関連製品

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 42464-96-0(NNMTi)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬